molecular formula C20H16FN3O3S B2399827 methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536712-10-4

methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No.: B2399827
CAS No.: 536712-10-4
M. Wt: 397.42
InChI Key: PYRNJIQWJHMWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are bioactive aromatic compounds that have found applications in various fields. They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives . Indole is also known as benzopyrrole and contains a benzenoid nucleus. It is an important heterocyclic system that provides the skeleton to many compounds .


Synthesis Analysis

Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .


Molecular Structure Analysis

Indole is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical and Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Structural and UV Studies of Uracil Derivatives

Research on uracil derivatives, similar in complexity to the compound , involves synthesis and characterization through various analytical methods, including X-ray diffraction and UV spectroscopy. For instance, the study by Yao et al. (2013) synthesized two uracil derivatives and analyzed their structure and interaction with DNA, indicating potential applications in DNA binding and pharmaceutical development (Yao, Jicheng, Shuguang, & Xiong, 2013).

Antitumor Activities

Another area of interest is the antitumor activities of compounds with similar structures. Jing (2011) synthesized compounds from L-tyrosine methyl ester and D-tyrosine ethyl ester, showing selective anti-tumor activities. Such research underscores the potential of complex molecules in developing new cancer therapies (Jing, 2011).

Fluorescence for Intracellular Imaging

Compounds with specific fluorescence properties, such as those described by Nan et al. (2015), are utilized for intracellular pH monitoring, indicating their application in cellular biology and medical diagnostics. The study demonstrates the use of a ratiometric fluorescent pH probe for detecting cellular acidity (Nan, Weifen, Li, Lu, Shuang, Li, & Dong, 2015).

Polymer Solar Cells Performance Enhancement

In the context of materials science, compounds with specific structural features are explored for their impact on the performance of polymer solar cells. Huang et al. (2015) investigated the role of solvent-treated PEDOT:PSS in enhancing the efficiency of polymer solar cells, showcasing the relevance of chemical modification in renewable energy technologies (Huang, Zheng, Suling, Yang, Ling, & Jin, 2015).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new drugs that overcome the problems of antimicrobial resistance is a key area of focus .

Properties

IUPAC Name

methyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-11(19(26)27-2)28-20-23-16-14-5-3-4-6-15(14)22-17(16)18(25)24(20)13-9-7-12(21)8-10-13/h3-11,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRNJIQWJHMWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.